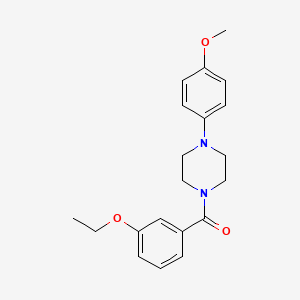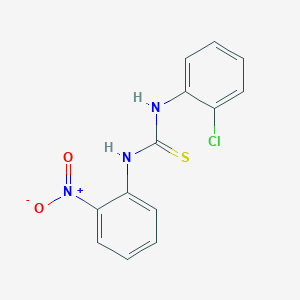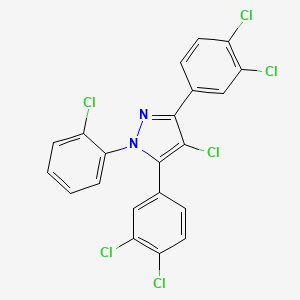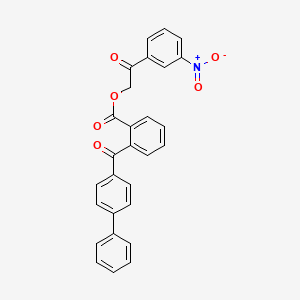![molecular formula C13H26N2O2 B4792716 3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B4792716.png)
3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide
Übersicht
Beschreibung
3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide is a chemical compound commonly known as DMPPB. It is a potent and selective agonist of α7 nicotinic acetylcholine receptors (nAChRs), which are important targets for drug development due to their involvement in various physiological and pathological processes. DMPPB has been widely used in scientific research to investigate the role of α7 nAChRs in different biological systems.
Wirkmechanismus
DMPPB acts as a potent and selective agonist of α7 3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide, which are widely distributed in the central nervous system and peripheral tissues. Activation of α7 3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide leads to the influx of calcium ions into cells, which triggers a cascade of intracellular signaling pathways that modulate various physiological processes. DMPPB has been shown to enhance the activity of α7 3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide, leading to increased neurotransmitter release, improved synaptic plasticity, and reduced inflammation.
Biochemical and Physiological Effects
DMPPB has been shown to have a range of biochemical and physiological effects in preclinical models. It has been shown to enhance cognitive function, improve memory, and reduce inflammation in the brain. DMPPB has also been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are important for regulating mood, behavior, and cognition. Additionally, DMPPB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DMPPB has several advantages for use in lab experiments. It is highly selective for α7 3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide, which allows for specific targeting of these receptors in biological systems. DMPPB is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, DMPPB has some limitations, including its high cost and limited availability. Additionally, DMPPB has been shown to have off-target effects on other nAChR subtypes, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on DMPPB and α7 3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide. One area of interest is the development of novel compounds that target α7 3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide with improved selectivity and efficacy. Another area of interest is the investigation of the role of α7 3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide in various pathological conditions, such as Alzheimer's disease, schizophrenia, and addiction. Additionally, the use of DMPPB in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes. Overall, DMPPB and α7 3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide represent promising targets for drug development and scientific research.
Wissenschaftliche Forschungsanwendungen
DMPPB has been extensively used in scientific research to investigate the role of α7 3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide in various biological systems. It has been shown to enhance cognitive function, improve memory, and reduce inflammation in preclinical models. DMPPB has also been used to study the effects of α7 3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide on neuronal development, synaptic plasticity, and neuroprotection. Additionally, DMPPB has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-(3-morpholin-4-ylpropyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)11-12(16)14-5-4-6-15-7-9-17-10-8-15/h4-11H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYYQGQSRYAOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCCN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24791077 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-[(diethylamino)carbonyl]-2-[(ethoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4792633.png)
![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B4792649.png)
![N-[2-(isonicotinoylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B4792657.png)
![2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}acetamide](/img/structure/B4792678.png)



![2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4792723.png)

![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4792732.png)

![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4792741.png)

![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4792753.png)